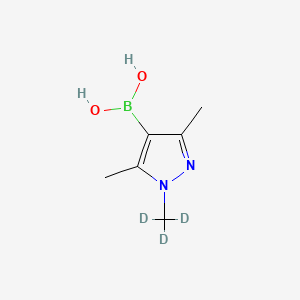
(1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 is a boronic acid derivative that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with three methyl groups. The deuterium labeling (d3) indicates the presence of three deuterium atoms, which are isotopes of hydrogen.
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 can be synthesized through several synthetic routes. One common method involves the reaction of 1,3,5-trimethyl-4-bromopyrazole with triisopropyl borate under specific conditions . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, to facilitate the formation of the boronic acid group.
Industrial Production Methods
Industrial production of 1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various substituted pyrazole derivatives, depending on the nature of the substituent introduced.
科学研究应用
1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
作用机制
The mechanism of action of 1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The pyrazole ring provides additional binding interactions, enhancing the compound’s specificity and potency.
相似化合物的比较
1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 can be compared with other boronic acid derivatives:
1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid hydrochloride: Similar structure but lacks deuterium labeling.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a pinacol ester group instead of a boronic acid group.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Similar structure but with a pinacol ester group
The uniqueness of 1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 lies in its deuterium labeling, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling studies.
生物活性
(1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3 is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features that enable it to act as an effective enzyme inhibitor and a potential therapeutic agent.
Structure and Properties
The chemical structure of this compound includes a boronic acid functional group attached to a trimethylpyrazole moiety. The presence of the boron atom allows for reversible covalent interactions with diols and other nucleophiles, making it suitable for various biological applications.
Enzyme Inhibition
Boronic acids are known for their ability to inhibit serine proteases, and this compound is no exception. Studies have shown that boronic acid compounds can effectively inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. The structure-activity relationship (SAR) studies indicate that specific modifications to the boronic acid structure can enhance inhibitory potency against DPP-IV and other related enzymes .
Antiviral Activity
Recent research highlights the potential of this compound as a protease inhibitor against coronaviruses. The compound's ability to inhibit the main protease of coronaviruses positions it as a candidate for antiviral drug development. This activity is particularly relevant in light of the ongoing need for effective treatments against viral infections.
Study on DPP-IV Inhibition
A study conducted on various boronic acid derivatives, including this compound, demonstrated significant inhibition of DPP-IV in vitro. The results indicated that the compound exhibited a dose-dependent inhibition profile with an IC50 value comparable to existing DPP-IV inhibitors .
Antiviral Efficacy
In another study focusing on antiviral properties, this compound was evaluated for its ability to inhibit viral replication in cell culture models. The results indicated a substantial reduction in viral load when treated with the compound compared to control groups.
属性
分子式 |
C6H11BN2O2 |
|---|---|
分子量 |
157.00 g/mol |
IUPAC 名称 |
[3,5-dimethyl-1-(trideuteriomethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H11BN2O2/c1-4-6(7(10)11)5(2)9(3)8-4/h10-11H,1-3H3/i3D3 |
InChI 键 |
AWOUMBMZDWJMGM-HPRDVNIFSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C(=C(C(=N1)C)B(O)O)C |
规范 SMILES |
B(C1=C(N(N=C1C)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















